molecular formula C16H17ClN2O3S B4874227 3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-N-(2-METHYLPHENYL)PROPANAMIDE

3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-N-(2-METHYLPHENYL)PROPANAMIDE

Cat. No.: B4874227
M. Wt: 352.8 g/mol
InChI Key: IYNWAJVIYZEBFF-UHFFFAOYSA-N
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Description

3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-N-(2-METHYLPHENYL)PROPANAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a propanamide backbone, with a 4-chlorophenyl and 2-methylphenyl substituent. Its complex structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-N-(2-METHYLPHENYL)PROPANAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylaniline to form the intermediate sulfonamide. This intermediate is then reacted with 3-bromopropionyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-N-(2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-N-(2-METHYLPHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-N-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-NITROPHENYL)-3-(((2-NITROPHENYL)SULFONYL)AMINO)PROPANAMIDE
  • 3-({2-[(4-CHLOROPHENYL)SULFONYL]ETHYL}SULFONYL)-N-(6-{[3-({2-[(4-CHLOROPHENYL)SULFONYL]ETHYL}SULFONYL)PROPANOYL]AMINO}HEXYL)PROPANAMIDE

Uniqueness

3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-N-(2-METHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-12-4-2-3-5-15(12)19-16(20)10-11-18-23(21,22)14-8-6-13(17)7-9-14/h2-9,18H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNWAJVIYZEBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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